![molecular formula C12H13NO B2814324 3-Phenyl-2-azaspiro[3.3]heptan-1-one CAS No. 1803609-48-4](/img/structure/B2814324.png)
3-Phenyl-2-azaspiro[3.3]heptan-1-one
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Description
3-Phenyl-2-azaspiro[3.3]heptan-1-one is a chemical compound with the molecular formula C12H13NO. It is a part of the family of sterically constrained amino acids . These amino acids possess a sterically constrained molecular framework and have aroused much interest in the fields of chemistry and biology .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which includes 3-Phenyl-2-azaspiro[3.3]heptan-1-one, involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This synthesis process has been detailed in several studies .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-azaspiro[3.3]heptan-1-one is characterized by a spirocyclic scaffold. This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Scientific Research Applications
Drug Discovery Programs
Azaspiro[3.3]heptanes, such as 3-Phenyl-2-azaspiro[3.3]heptan-1-one, are valuable synthetic targets for drug discovery programs . The unique structure of these compounds makes them ideal for the development of new drugs .
DNA-Encoded Library Technology (DELT)
These compounds can be used in DNA-encoded library technology (DELT) applications . This technology allows for the rapid screening of large compound libraries, making it a powerful tool for drug discovery .
Photocatalysis
Azaspiro[3.3]heptanes can be used in photocatalysis, a process that uses light to speed up a chemical reaction . This can be particularly useful in the synthesis of complex molecules .
Antitumor Agents
Some azaspiro compounds have shown potential as antitumor agents . They have demonstrated significant antiproliferative activity, with IC50 ranging from 4.2 to 24.1 μM for all tested cell lines .
Inducing Apoptosis in Cancer Cells
These compounds have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .
Disrupting Actin Filaments in Cancer Cells
Treatment with azaspiro compounds has been found to disrupt actin filaments in cancer cells . This can lead to changes in cell shape and motility, potentially inhibiting the ability of cancer cells to spread .
Bioisosteres of Piperidine
Azaspiro[3.3]heptanes can act as bioisosteres of piperidine . This means they can mimic the biological effects of piperidine, which could be useful in the development of new drugs .
Anesthetic Drug Development
Incorporation of azaspiro[3.3]heptanes into anesthetic drugs instead of the piperidine ring has resulted in patent-free analogues with high activity . This could potentially lead to the development of more effective and affordable anesthetics .
properties
IUPAC Name |
1-phenyl-2-azaspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWIOQIRSAWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-azaspiro[3.3]heptan-1-one |
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